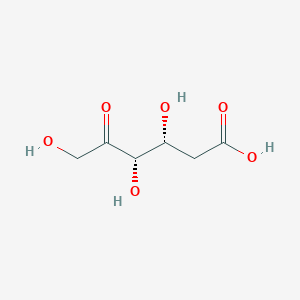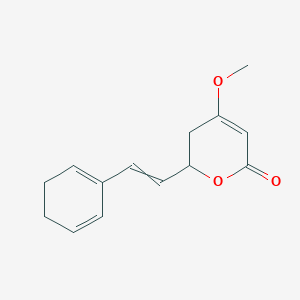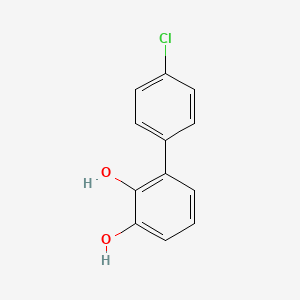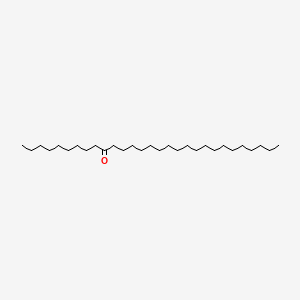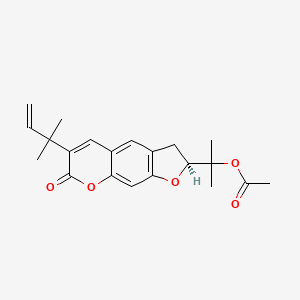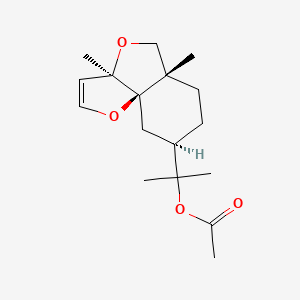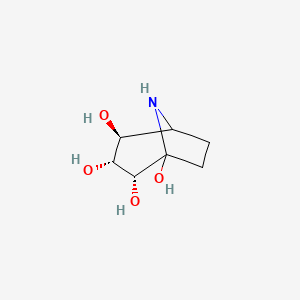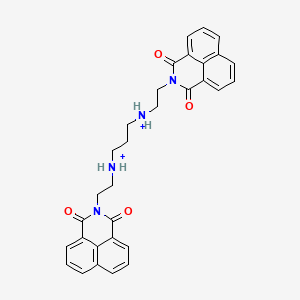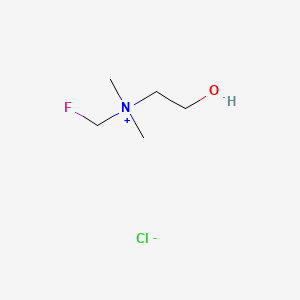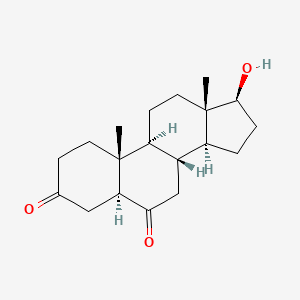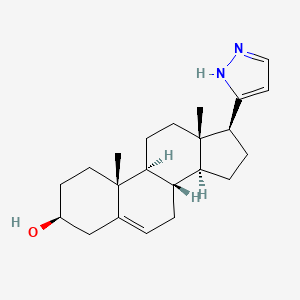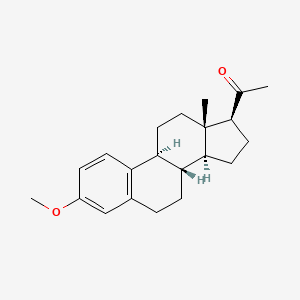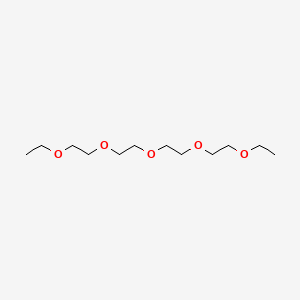
3,6,9,12,15-五氧杂十七烷
描述
3,6,9,12,15-五氧十七烷是一种有机化合物,其分子式为C₁₂H₂₆O₅。它属于聚醚类,聚醚类化合物含有许多醚基。
科学研究应用
3,6,9,12,15-五氧十七烷在科学研究中有广泛的应用:
化学: 它被用作各种化学反应中的溶剂和试剂,特别是在其他聚醚和聚合物的合成中。
生物学: 该化合物由于其形成氢键并与生物分子相互作用的能力,被用于生物系统的研究。
医学: 它被用于药物递送系统,以及作为药物制剂中的成分。
生化分析
Biochemical Properties
3,6,9,12,15-Pentaoxaheptadecane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with glutamate racemase, an enzyme involved in cell wall biosynthesis in certain bacteria . Additionally, it interacts with acetylcholinesterase, an enzyme crucial for neurotransmission in humans . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of 3,6,9,12,15-Pentaoxaheptadecane on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can impact neurotransmission, affecting neuronal cell function . Furthermore, its role in modulating glutamate racemase activity can influence bacterial cell wall synthesis, impacting bacterial growth and survival .
Molecular Mechanism
At the molecular level, 3,6,9,12,15-Pentaoxaheptadecane exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as glutamate racemase and acetylcholinesterase, either inhibiting or activating their activity . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6,9,12,15-Pentaoxaheptadecane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,6,9,12,15-Pentaoxaheptadecane has a half-life of approximately 0.156 days when exposed to hydroxyl radicals . This rapid degradation can impact its effectiveness in long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 3,6,9,12,15-Pentaoxaheptadecane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular functions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 3,6,9,12,15-Pentaoxaheptadecane may inhibit essential enzymes, leading to cellular dysfunction and toxicity .
Metabolic Pathways
3,6,9,12,15-Pentaoxaheptadecane is involved in various metabolic pathways. It interacts with enzymes such as glutamate racemase and acetylcholinesterase, influencing their activity and, consequently, the metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of 3,6,9,12,15-Pentaoxaheptadecane within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature allows it to be easily transported across cell membranes and distributed within various cellular compartments . This distribution is crucial for its activity and effectiveness in modulating biochemical pathways.
Subcellular Localization
3,6,9,12,15-Pentaoxaheptadecane is localized within specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its role in modulating enzyme activity and influencing cellular functions.
准备方法
合成路线和反应条件: 3,6,9,12,15-五氧十七烷可以通过环氧乙烷与乙二醇的反应合成。该过程涉及环氧乙烷逐步加成到乙二醇上,形成聚醚链。 该反应通常在碱性条件下使用氢氧化钾等催化剂进行 .
工业生产方法: 在工业生产中,3,6,9,12,15-五氧十七烷的生产涉及在反应器中将环氧乙烷连续添加到乙二醇中。控制反应以确保所需的链长和分子量。 然后通过蒸馏和其他分离技术提纯产物,以获得最终化合物 .
化学反应分析
反应类型: 3,6,9,12,15-五氧十七烷会发生多种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂在酸性或碱性条件下氧化。
还原: 还原反应可以使用氢化铝锂等还原剂进行。
取代: 取代反应通常涉及卤化物或醇盐等亲核试剂.
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成羧酸或醛,而还原可以生成醇 .
作用机制
3,6,9,12,15-五氧十七烷的作用机制涉及其形成氢键并与各种分子靶标相互作用的能力。在生物系统中,它可以与蛋白质、酶和其他生物分子相互作用,影响其结构和功能。 该化合物的聚醚链使其能够与金属离子和其他分子形成稳定的复合物,从而影响各种生化途径 .
类似化合物:
聚乙二醇 (PEG): 结构相似,但链长不同。
聚丙二醇 (PPG): 另一种聚醚,由于存在丙烯单元,具有不同的性质。
冠醚: 可以与金属离子形成复合物的环状聚醚。
独特性: 3,6,9,12,15-五氧十七烷由于其特定的链长和多个醚基的存在而具有独特性,这些特性赋予了它在水中的高溶解度以及形成氢键的能力。 这使得它在需要与水和其他极性分子强相互作用的应用中特别有用 .
相似化合物的比较
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.
Polypropylene glycol (PPG): Another polyether with different properties due to the presence of propylene units.
Crown ethers: Cyclic polyethers that can form complexes with metal ions.
Uniqueness: 3,6,9,12,15-Pentaoxaheptadecane is unique due to its specific chain length and the presence of multiple ether groups, which confer high solubility in water and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with water and other polar molecules .
属性
IUPAC Name |
1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDWALOBQJFOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052099 | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4353-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,6,9,12,15-Pentaoxaheptadecane?
A1: 3,6,9,12,15-Pentaoxaheptadecane is a linear polyether with the molecular formula C12H26O7 and a molecular weight of 266.33 g/mol. While spectroscopic data isn't explicitly provided in the given research excerpts, its structure suggests characteristic peaks in NMR and IR spectra associated with ether linkages and aliphatic chains.
Q2: How does 3,6,9,12,15-Pentaoxaheptadecane interact with metal ions?
A2: 3,6,9,12,15-Pentaoxaheptadecane can act as a ligand, coordinating with metal ions through its oxygen atoms. Research has shown its ability to form complexes with various metal ions, including uranium (VI) [], where it acts as a unidentate donor and hydrogen bond acceptor. This complexation behavior is similar to that of crown ethers, showcasing its potential in metal ion extraction and sensing applications.
Q3: Can 3,6,9,12,15-Pentaoxaheptadecane be incorporated into larger molecular structures?
A3: Yes, 3,6,9,12,15-Pentaoxaheptadecane can be incorporated into more complex molecules. For instance, it has been used as a linker in the synthesis of a synthetic ionophore []. This ionophore, designed to probe the mixing behavior of phospholipids, demonstrates the versatility of 3,6,9,12,15-Pentaoxaheptadecane as a building block in supramolecular chemistry.
Q4: Are there any studies on the impact of modifying the structure of 3,6,9,12,15-Pentaoxaheptadecane?
A4: While the excerpts provided don't delve into specific structure-activity relationships of 3,6,9,12,15-Pentaoxaheptadecane itself, a related study [] explores the properties of 3,6,9,12-Tetraoxacyclohexadecane-1,14-dithiol and 3,6,9,12,15-pentaoxaheptadecane-1,17-dithiol. These dithiol derivatives, upon oxidation, transform into macrocyclic structures analogous to crown ethers, exhibiting enhanced ionophoric properties. This highlights how structural modifications can significantly alter the compound's behavior and potential applications.
Q5: Has 3,6,9,12,15-Pentaoxaheptadecane been studied for its fluorescence properties?
A5: While the provided excerpts do not focus on the fluorescence properties of 3,6,9,12,15-Pentaoxaheptadecane itself, a study [] investigated a new podand incorporating this molecule and hydrazide groups. The research examined the influence of various transition metal ions on the spectral-fluorescent properties of their complexes with the podand. This suggests that incorporating 3,6,9,12,15-Pentaoxaheptadecane into larger structures can be used to study metal ion binding through fluorescence spectroscopy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


